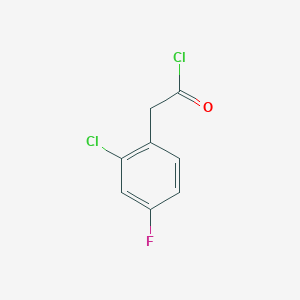

(2-Chloro-4-fluorophenyl)acetyl chloride

Description

(2-Chloro-4-fluorophenyl)acetyl chloride is a halogenated acyl chloride derivative with the molecular formula C₈H₅Cl₂FO. It features a chloro substituent at the 2-position and a fluoro substituent at the 4-position on the phenyl ring, attached to an acetyl chloride functional group. This compound is primarily utilized as a reactive intermediate in organic synthesis, particularly in the preparation of amides, esters, and pharmaceuticals through nucleophilic acyl substitution reactions .

Propriétés

IUPAC Name |

2-(2-chloro-4-fluorophenyl)acetyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5Cl2FO/c9-7-4-6(11)2-1-5(7)3-8(10)12/h1-2,4H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRRSVTMKTCLBFZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)Cl)CC(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5Cl2FO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30373951 | |

| Record name | (2-Chloro-4-fluorophenyl)acetyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30373951 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

676348-45-1 | |

| Record name | 2-Chloro-4-fluorobenzeneacetyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=676348-45-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2-Chloro-4-fluorophenyl)acetyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30373951 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 676348-45-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of (2-Chloro-4-fluorophenyl)acetyl chloride typically involves the chlorination of (2-Chloro-4-fluorophenyl)acetic acid using thionyl chloride (SOCl2) or oxalyl chloride (COCl) under reflux conditions . The reaction proceeds as follows:

(2-Chloro-4-fluorophenyl)acetic acid+SOCl2→(2-Chloro-4-fluorophenyl)acetyl chloride+SO2+HCl

Industrial Production Methods: In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure efficient heat and mass transfer. The reaction conditions are optimized to maximize yield and minimize by-products.

Analyse Des Réactions Chimiques

Types of Reactions: (2-Chloro-4-fluorophenyl)acetyl chloride undergoes various chemical reactions, including:

Nucleophilic Substitution: Reacts with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.

Hydrolysis: Reacts with water to form (2-Chloro-4-fluorophenyl)acetic acid and hydrochloric acid.

Friedel-Crafts Acylation: Used as an acylating agent in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).

Common Reagents and Conditions:

Nucleophilic Substitution: Typically carried out in anhydrous solvents like dichloromethane (CH2Cl2) or tetrahydrofuran (THF) at room temperature.

Hydrolysis: Conducted in aqueous media at ambient temperature.

Friedel-Crafts Acylation: Performed under anhydrous conditions with a Lewis acid catalyst.

Major Products:

Amides, Esters, and Thioesters: Formed from nucleophilic substitution reactions.

(2-Chloro-4-fluorophenyl)acetic acid: Formed from hydrolysis.

Aromatic Ketones: Formed from Friedel-Crafts acylation.

Applications De Recherche Scientifique

Organic Synthesis

Intermediate in Pharmaceutical Development

(2-Chloro-4-fluorophenyl)acetyl chloride is primarily utilized as an intermediate in the synthesis of various pharmaceuticals. Its ability to act as an acylating agent allows it to participate in nucleophilic acyl substitution reactions, forming amides and esters with nucleophiles such as amines and alcohols, respectively. This property is crucial for developing complex organic molecules with desired pharmacological properties.

Synthesis Pathways

The synthesis of this compound typically involves chlorination and acylation processes. For instance, it can be synthesized from 4-fluoroacetophenone using chlorinating agents like thionyl chloride or phosphorus trichloride. The following table summarizes common synthesis methods:

| Synthesis Method | Reagents Used | Conditions |

|---|---|---|

| Chlorination of 4-fluoroacetophenone | Thionyl chloride | Mild temperature |

| Acylation with acetyl chloride | Acetyl chloride | Anhydrous conditions |

Biological Research

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of derivatives of this compound. For example, its derivatives have shown significant activity against strains of Klebsiella pneumoniae, with minimum inhibitory concentrations indicating enhanced potency due to the presence of the chloro atom . The mechanism involves inhibiting penicillin-binding proteins (PBPs), crucial for bacterial cell wall integrity, leading to cell lysis.

Case Study: In Vitro Testing

In a comparative study of antibacterial efficacy, a derivative containing this compound demonstrated a minimum inhibitory concentration (MIC) of 512 µg/mL against K. pneumoniae, which was notably more effective than its non-chloro counterpart . This underscores the importance of structural modifications in enhancing biological activity.

Agrochemical Applications

Development of Herbicides and Pesticides

The compound also plays a role in the agrochemical sector as an intermediate for synthesizing herbicides and pesticides. Its reactivity allows for modifications that enhance the efficacy and specificity of agrochemical products. The incorporation of halogen atoms like chlorine and fluorine is known to improve the biological activity and environmental stability of these compounds.

Material Science

Polymerization Processes

this compound can be utilized in polymer chemistry to create functionalized polymers with specific properties. Its ability to act as a coupling agent facilitates the formation of polymers that can be tailored for applications in coatings, adhesives, and other materials requiring enhanced chemical resistance .

Mécanisme D'action

The mechanism of action of (2-Chloro-4-fluorophenyl)acetyl chloride involves its reactivity as an acylating agent. It reacts with nucleophiles to form covalent bonds, thereby modifying the structure and function of target molecules. This reactivity is exploited in various synthetic and biological applications to introduce specific functional groups into molecules .

Comparaison Avec Des Composés Similaires

Structural Analogues and Similarity Scores

highlights structurally related compounds with similarity scores calculated based on molecular descriptors:

| Compound Name | CAS Number | Similarity Score |

|---|---|---|

| 2-(2-Chloro-4-fluorophenyl)acetic acid | 177985-33-0 | 0.95 |

| 2-Chloro-5-fluorophenylacetic acid | 214262-88-1 | 0.93 |

| Methyl 2-(2-chloro-4-fluorophenyl)acetate | 1000523-07-8 | 0.87 |

| 2-(4-Fluorophenyl)acetyl chloride | 459-04-1 | 0.86 (inferred) |

Key Observations :

Physicochemical Properties

Comparative data for select acyl chlorides (derived from ):

Key Observations :

- Halogen substitution (Cl, F) increases molecular weight and likely enhances stability compared to non-halogenated analogs.

Reactivity and Stability

- Hydrolysis Sensitivity: Like acetyl chloride , all acyl chlorides are moisture-sensitive.

- Nucleophilic Substitution : The 2-chloro substituent in the target compound may sterically hinder nucleophilic attack at the acyl chloride group, contrasting with less hindered analogs like (4-Fluorophenyl)acetyl chloride.

- Synthetic Applications: this compound is used to synthesize amides (e.g., ), whereas phenoxy-substituted analogs (e.g., (2,4-Difluorophenoxy)acetyl chloride ) are tailored for ether-forming reactions.

Recommendations :

- Use dry, inert conditions for handling.

- Employ personal protective equipment (PPE) including butyl rubber gloves and face shields .

Activité Biologique

(2-Chloro-4-fluorophenyl)acetyl chloride, also known by its chemical formula C8H5Cl2FO, is an organic compound that has garnered attention for its potential biological activities. This compound belongs to a class of acyl chlorides and is often used in synthetic organic chemistry as an intermediate for the preparation of various bioactive molecules. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, pharmacological properties, and relevant research findings.

This compound is characterized by the presence of both chlorine and fluorine substituents on a phenyl ring, which can significantly influence its reactivity and biological interactions. The compound can be synthesized through various methods, including acylation reactions involving chloroacetyl chloride derivatives.

| Property | Value |

|---|---|

| Molecular Formula | C8H5Cl2FO |

| Molecular Weight | 205.03 g/mol |

| Boiling Point | 180 °C |

| Melting Point | Not available |

| Solubility | Soluble in organic solvents |

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of this compound and its derivatives. For instance, a related compound, 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide, demonstrated significant antibacterial activity against Klebsiella pneumoniae, with a minimum inhibitory concentration (MIC) of 512 µg/mL compared to 1024 µg/mL for its non-chloro counterpart . This suggests that the presence of chlorine may enhance antibacterial efficacy.

The antibacterial action is primarily attributed to the inhibition of penicillin-binding proteins (PBPs), which are crucial for maintaining bacterial cell wall integrity. By disrupting these proteins, the compound induces cell lysis and the release of cytoplasmic contents .

Hemolytic Activity

The hemolytic potential of this compound has also been evaluated. In studies involving erythrocytes from different blood types, it was observed that the compound exhibited low hemolysis at concentrations ranging from 50 to 500 µg/mL. The highest tested concentration (1000 µg/mL) resulted in moderate hemolysis in blood types A and B but minimal effects on type O . This indicates a selective interaction with red blood cells based on surface carbohydrate composition.

Mutagenic Effects

Toxicological assessments have shown that this compound exhibits low mutagenic potential. Genotoxicity tests revealed minimal cellular alterations in oral mucosa cells treated with varying concentrations of the compound, suggesting a safe threshold for biological applications .

Case Studies and Research Findings

Research has been conducted to explore various derivatives of this compound in different biological contexts:

- Antiproliferative Activity : Some derivatives have been tested for their antiproliferative effects on cancer cell lines, demonstrating promising results against certain types of tumors due to their ability to inhibit cell growth .

- Synthesis and Application : The compound has been utilized in synthesizing more complex molecules with enhanced biological activities, such as chalcone derivatives that exhibit broad-spectrum pharmacological properties including antifungal and antiviral activities .

- Pharmacological Applications : As an intermediate in drug development, this compound serves as a precursor for synthesizing pharmaceutical agents aimed at treating inflammatory and infectious diseases.

Table 2: Summary of Biological Activities

| Activity Type | Observations |

|---|---|

| Antibacterial | MIC = 512 µg/mL against Klebsiella pneumoniae |

| Hemolytic | Moderate hemolysis at high concentrations |

| Mutagenic | Low toxicity observed in genotoxicity tests |

| Antiproliferative | Promising results against cancer cell lines |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.